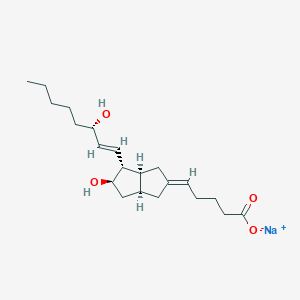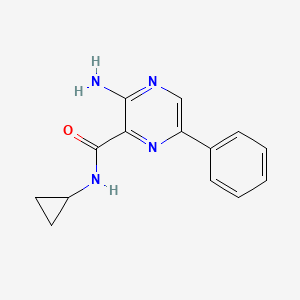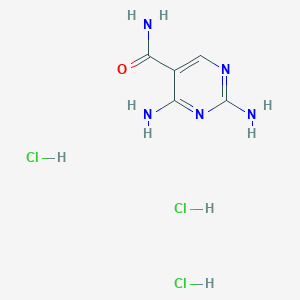
2,4-Diaminopyrimidine-5-carboxamide 3hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diaminopyrimidine-5-carboxamide 3hcl is a chemical compound with the molecular formula C5H7N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopyrimidine-5-carboxamide 3hcl typically involves the iodination of 2,4-diaminopyrimidine derivatives. For instance, the 5-positions of 2,4-diaminopyrimidine derivatives can be iodinated with N-iodosuccinimide in dry acetonitrile to produce the precursor 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives . These derivatives are then used in subsequent Suzuki reactions to generate the target compounds in good yields .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar iodination and Suzuki reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diaminopyrimidine-5-carboxamide 3hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide for iodination and phenylboronic acid for Suzuki reactions . The reactions are typically carried out in solvents like acetonitrile, ethanol, toluene, and water under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
2,4-Diaminopyrimidine-5-carboxamide 3hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2,4-Diaminopyrimidine-5-carboxamide 3hcl involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of dihydrofolate reductase in Mycobacterium tuberculosis, which is a crucial enzyme for the survival of the bacteria . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria.
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminopyrimidine-5-carboxamide 3hcl can be compared with other similar compounds, such as:
Trimethoprim: An antibacterial drug that also contains a 2,4-diaminopyrimidine core.
Pyrimethamine: An antimalarial drug with a similar structure.
These compounds share a common pyrimidine core but differ in their side chains and specific biological activities.
Eigenschaften
Molekularformel |
C5H10Cl3N5O |
|---|---|
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
2,4-diaminopyrimidine-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C5H7N5O.3ClH/c6-3-2(4(7)11)1-9-5(8)10-3;;;/h1H,(H2,7,11)(H4,6,8,9,10);3*1H |
InChI-Schlüssel |
SKEWGCROSCOEDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)

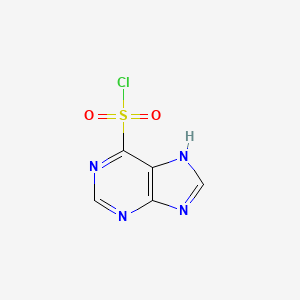
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
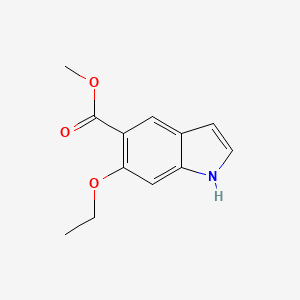
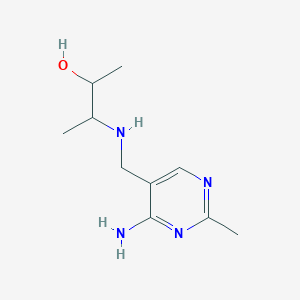

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
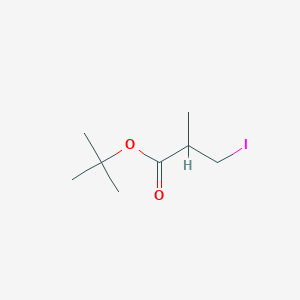
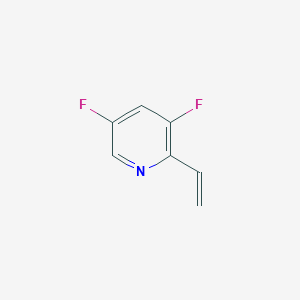
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
